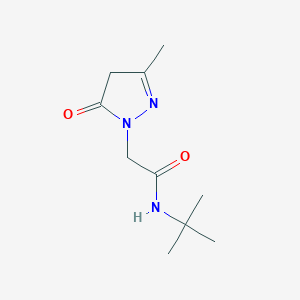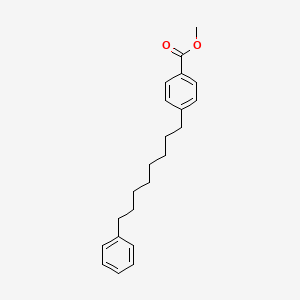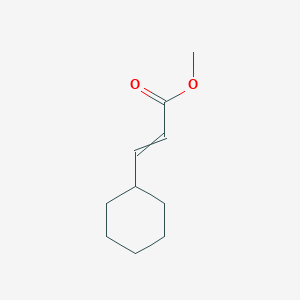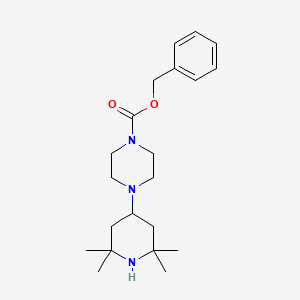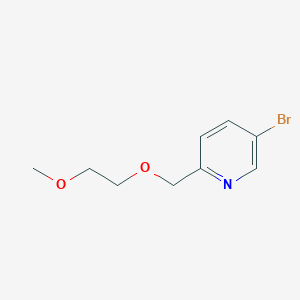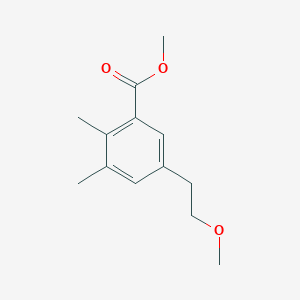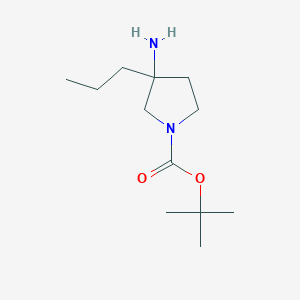
N-((3-chloropyrazin-2-yl)methyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((3-chloropyrazin-2-yl)methyl)acetamide is an organic compound with the molecular formula C7H8ClN3O It is a derivative of pyrazine, a nitrogen-containing heterocycle, and features a chlorinated pyrazine ring attached to an acetamide group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-((3-chloropyrazin-2-yl)methyl)acetamide typically involves the reaction of 3-chloropyrazine-2-carboxylic acid with acetic anhydride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate acyl chloride, which then reacts with the amine to form the desired acetamide product. The reaction conditions generally include heating the mixture to reflux temperature and maintaining it for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
N-((3-chloropyrazin-2-yl)methyl)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom on the pyrazine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized to form corresponding N-oxides or reduced to amines.
Condensation Reactions: The acetamide group can participate in condensation reactions with aldehydes or ketones to form imines or enamines.
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles like amines or thiols in the presence of a base such as sodium hydride or potassium carbonate.
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products Formed
Substitution: Products include various substituted pyrazine derivatives.
Oxidation: Formation of N-oxides.
Reduction: Formation of corresponding amines.
科学的研究の応用
N-((3-chloropyrazin-2-yl)methyl)acetamide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting bacterial infections and cancer.
Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Materials Science: It is explored for its use in the development of novel materials with specific electronic or optical properties.
作用機序
The mechanism of action of N-((3-chloropyrazin-2-yl)methyl)acetamide depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. For example, it could inhibit bacterial enzymes essential for cell wall synthesis or target cancer cell signaling pathways. The exact molecular targets and pathways involved would vary based on the specific derivative and its intended use.
類似化合物との比較
Similar Compounds
- N-((3-chloropyrazin-2-yl)methyl)cyclopropanamine hydrochloride
- 2-Chloro-N-(3-chloropyrazin-2-yl)methyl)-N-cyclopropylacetamide
Uniqueness
N-((3-chloropyrazin-2-yl)methyl)acetamide is unique due to its specific substitution pattern on the pyrazine ring and the presence of the acetamide group. This combination imparts distinct chemical reactivity and potential biological activity compared to other similar compounds. Its ability to undergo various chemical transformations makes it a versatile intermediate in organic synthesis.
特性
分子式 |
C7H8ClN3O |
|---|---|
分子量 |
185.61 g/mol |
IUPAC名 |
N-[(3-chloropyrazin-2-yl)methyl]acetamide |
InChI |
InChI=1S/C7H8ClN3O/c1-5(12)11-4-6-7(8)10-3-2-9-6/h2-3H,4H2,1H3,(H,11,12) |
InChIキー |
TVTNLXUCUNMQEK-UHFFFAOYSA-N |
正規SMILES |
CC(=O)NCC1=NC=CN=C1Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



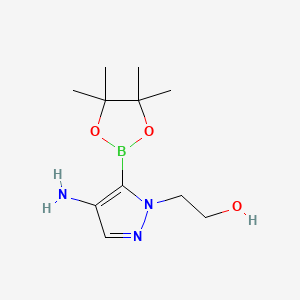
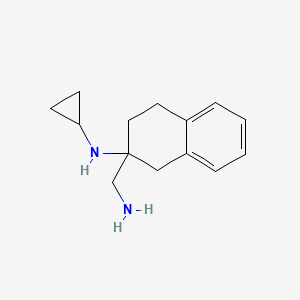
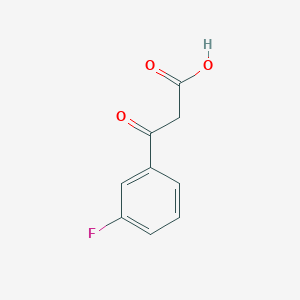
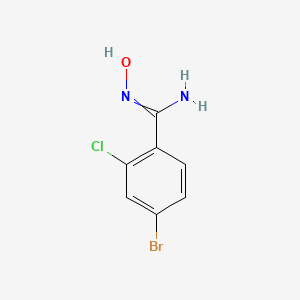
![[3-(3,5-Dimethyl-1,2-oxazol-4-yl)phenyl]boronic acid](/img/structure/B13882954.png)
![N-methyl-3-[[4-(4-phenylpiperazin-1-yl)-1,3,5-triazin-2-yl]amino]benzamide](/img/structure/B13882957.png)
